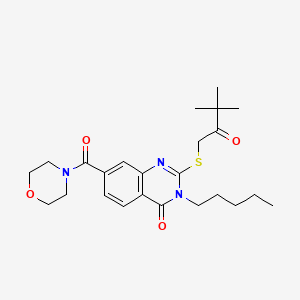

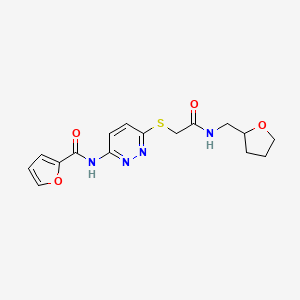

![molecular formula C24H20FN7O2 B2503025 N-(1-(1-(3,4-ジメチルフェニル)-4-オキソ-4,5-ジヒドロ-1H-ピラゾロ[3,4-d]ピリミジン-6-イル)-3-メチル-1H-ピラゾール-5-イル)-4-フルオロベンゾアミド CAS No. 1172307-58-2](/img/structure/B2503025.png)

N-(1-(1-(3,4-ジメチルフェニル)-4-オキソ-4,5-ジヒドロ-1H-ピラゾロ[3,4-d]ピリミジン-6-イル)-3-メチル-1H-ピラゾール-5-イル)-4-フルオロベンゾアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide" is a complex molecule that may be related to various pyrazolo and pyrimidine derivatives which have been studied for their potential biological activities. These activities include anticonvulsant, anti-inflammatory, anticancer, and antianxiety properties, as well as their potential use in positron emission tomography (PET) imaging .

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives often involves cyclization reactions, N-alkylation, and condensation with various reagents. For example, intramolecular cyclization of N-substituted acetamides in the presence of piperidine has been used to prepare pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives . Additionally, condensation reactions with carboxylic acids and amines have been employed to synthesize related compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives and related compounds has been characterized using various spectroscopic techniques, including IR, Raman, and NMR. Density functional theory (DFT) calculations have been used to determine the conformational flexibility and stability of different conformers . These techniques could be applied to analyze the molecular structure of "N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide".

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives includes cycloaddition reactions to form isoxazolines and isoxazoles . The presence of various functional groups in these molecules also allows for further chemical modifications, such as halogenation, alkylation, and amidation, which can be used to synthesize a wide range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. Factors such as lipophilicity, pKa, and electrostatic potential maps have been studied to understand their biological activities . Theoretical calculations, including DFT and molecular electrostatic potential (MEP) surface maps, provide insights into the electronic properties of these compounds . These properties are crucial for understanding the interaction of the compound with biological targets.

Case Studies

Several case studies have demonstrated the potential biological activities of pyrazolo[3,4-d]pyrimidine derivatives. For instance, some derivatives have shown anticonvulsant activity in rat models , while others have been evaluated as ligands for the translocator protein 18 kDa (TSPO), which is an early biomarker of neuroinflammatory processes . Additionally, certain derivatives have exhibited antianxiety effects without potentiating the CNS depressant effects of ethanol or barbiturates . These studies provide a foundation for further investigation into the biological activities of "N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide".

科学的研究の応用

- ピリミジン誘導体は、記述された構造を含むものも、抗がんの可能性について研究されています。 これらは、がん細胞の増殖と増殖に関与する特定のキナーゼを阻害する可能性があります .

- 研究者は、ピリミジン系薬物(イマチニブ、ダサチニブ、ニロチニブなど)を白血病やその他の癌の治療薬として検討してきました .

- ピリミジンは、抗菌剤として有望であることが示されています。 その構造的多様性により、細菌、真菌、寄生虫を含むさまざまな病原体を標的にすることができます .

- ピリミジンは、抗炎症作用と鎮痛作用を示す可能性があります。 その作用機序の理解は、新しい治療介入につながる可能性があります .

- 一部のピリミジン誘導体は、心臓血管の利点と抗高血圧効果を示しています。 研究者は、血圧調節への影響を調査してきました .

- ピリミジンは、DNA複製と修復に関与する酵素であるDNAトポイソメラーゼIIの阻害剤として研究されてきました。 これらの阻害剤は、がん治療に影響を与える可能性があります .

抗がん特性

抗菌活性

抗炎症および鎮痛効果

心臓血管および抗高血圧用途

DNAトポイソメラーゼII阻害剤

要約すると、この化合物の薬理学的用途は、抗がん、抗菌、抗炎症、心臓血管、および抗糖尿病の分野にわたっています。 さらなる研究は、追加のユニークな用途を発見し、その薬物様性とADME-Tox特性を最適化するために必要です . 詳細については、参考文献に記載されている科学文献を参照してください . 🌟

作用機序

Pyrazolo[3,4-d]pyrimidines have shown anticancer activity by inhibiting EGFR and ErbB2 kinases at sub-micromolar levels . This dual inhibition causes induction of apoptosis, confirmed by a significant increase in the level of active caspase-3 . The specific mechanism of action for the requested compound is not available in the retrieved papers.

特性

IUPAC Name |

N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN7O2/c1-13-4-9-18(10-14(13)2)31-21-19(12-26-31)23(34)29-24(28-21)32-20(11-15(3)30-32)27-22(33)16-5-7-17(25)8-6-16/h4-12H,1-3H3,(H,27,33)(H,28,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGXUGWVDGTZAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(C=C5)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

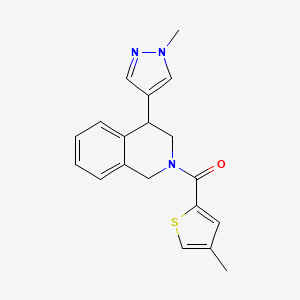

![4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile](/img/structure/B2502942.png)

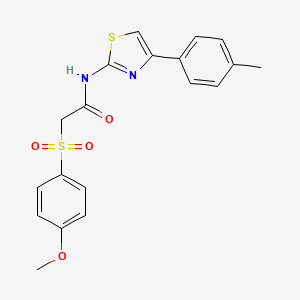

![4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2502945.png)

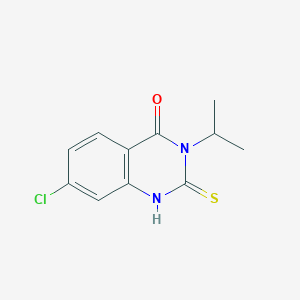

![6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2502950.png)

![2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2502953.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502956.png)

![2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2502965.png)